Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is an organic sodium salt with the molecular formula and a molecular weight of approximately 220.155 g/mol. This compound is derived from 4-hydroxy-3-methoxyphenylacetic acid, which is a phenolic compound known for its various applications in scientific research, particularly in chemistry, biology, and medicine. The compound's unique structure includes both hydroxyl and methoxy groups, enhancing its solubility and reactivity in aqueous environments.
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is classified as a sodium salt derivative of 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid. Its synthesis typically involves the neutralization of the parent acid with sodium hydroxide in an aqueous medium. The compound is recognized for its antioxidant properties and potential therapeutic effects, making it valuable in various scientific fields .
The synthesis of sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate can be achieved through several methods:
The synthesis requires careful monitoring of pH levels during the reaction to achieve complete neutralization without excess sodium hydroxide, which could affect product purity. After synthesis, purification steps such as recrystallization may be employed to enhance product quality.
The molecular structure of sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate features a phenolic backbone with both hydroxyl and methoxy substituents. The structural formula can be represented as follows:
COC1=C(C=CC(=C1)C(C(=O)[O-])O)O.[Na+]
This structure contributes to its solubility in water and biological systems, enhancing its applicability in various research contexts .
Property | Value |
---|---|
CAS Number | 79427-93-3 |
Molecular Weight | 220.155 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate can undergo various chemical reactions:
These reactions are significant for synthesizing more complex molecules and exploring the compound's reactivity in organic chemistry. The ability to undergo these transformations enhances its utility in synthetic applications.
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate exhibits several mechanisms of action that contribute to its biological effects:
While specific physical property data such as density and boiling point are not universally available, the compound's solubility in water makes it suitable for various applications in biological systems.
The chemical properties include:
These properties make sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate a versatile compound for research applications.
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate has several important applications:
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4